3-(HYDROXYMETHYL)OXOLAN-2-ONE

Catalog No.
S3534458
CAS No.
18132-98-4
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(HYDROXYMETHYL)OXOLAN-2-ONE

CAS Number

18132-98-4

Product Name

3-(HYDROXYMETHYL)OXOLAN-2-ONE

IUPAC Name

3-(hydroxymethyl)oxolan-2-one

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2

InChI Key

SQGFUXSRIIEVCU-UHFFFAOYSA-N

SMILES

C1COC(=O)C1CO

Canonical SMILES

C1COC(=O)C1CO

3-(Hydroxymethyl)oxolan-2-one, also known as (3S)-3-(hydroxymethyl)oxolan-2-one, is a lactone compound characterized by a five-membered ring structure containing a hydroxymethyl group at the third position. Its molecular formula is C5H8O3C_5H_8O_3, and it features a unique stereochemistry that contributes to its chemical reactivity and biological activity. This compound is derived from oxolane and is notable for its potential applications in organic synthesis, pharmaceuticals, and material science.

.4-Hydroxy-3-(hydroxymethyl)oxolan-2-oneStructureNotable for its unique structural properties and potential applications in pharmaceuticals.

Uniqueness

The uniqueness of 3-(hydroxymethyl)oxolan-2-one lies in its specific stereochemistry and functional groups. These characteristics confer distinct reactivity and properties that differentiate it from similar compounds. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Research indicates that 3-(hydroxymethyl)oxolan-2-one may interact with various biological systems. It can serve as a substrate for enzymes that catalyze the opening of the lactone ring, facilitating the formation of hydroxy acids. These reactions are crucial in metabolic pathways and may influence cellular processes. Furthermore, derivatives of this compound have been investigated for their potential therapeutic effects, including antiviral and anticancer activities.

The synthesis of 3-(hydroxymethyl)oxolan-2-one can be achieved through several methods:

  • Cyclization of Hydroxy Acids: A common approach involves the cyclization of 3-hydroxybutanoic acid under acidic or basic conditions to form the lactone ring.
  • Enzymatic Methods: Biotechnological approaches utilizing specific enzymes for oxidation of carbohydrate precursors can also yield this compound in an environmentally friendly manner.
  • Industrial Production: In industrial settings, continuous flow reactors are often used to optimize reaction conditions and improve yield through steps such as esterification and purification.

3-(Hydroxymethyl)oxolan-2-one has diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceuticals: The compound is explored as a precursor in drug synthesis.
  • Material Science: It is used in producing polymers with specific properties due to its unique functional groups.

Studies on 3-(hydroxymethyl)oxolan-2-one focus on its interactions with biological macromolecules. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, potentially modulating biochemical pathways. Such interactions may lead to therapeutic effects, including the inhibition of viral replication or modulation of cancer cell proliferation pathways.

Several compounds share structural similarities with 3-(hydroxymethyl)oxolan-2-one:

Compound NameStructureKey Features
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-oneStructureContains additional hydroxyl groups, increasing hydrophilicity.
(3S,4R,5S)-3,4-Diamino-5-(hydroxymethyl)oxolan-2-oneStructureFeatures amino groups that allow for different

XLogP3

0.1

Dates

Last modified: 02-18-2024

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